N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)pyrazine-2-carboxamide
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Description
Scientific Research Applications
Antibacterial, Antifungal, and Anticancer Evaluation
A compound closely related to N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)pyrazine-2-carboxamide was synthesized and evaluated for its antibacterial, antifungal, and anticancer properties. This compound showed activity against bacteria like Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli, fungi such as Candida albicans and Aspergillus niger, and was tested for anticancer activity against MDA-MB-231 breast cancer cells (Senthilkumar, Umarani & Satheesh, 2021).
Application in Dyeing Polyester Fibers
In another study, novel heterocyclic aryl monoazo organic compounds, including derivatives closely related to this compound, were synthesized for dyeing polyester fabrics. These compounds showed promising antioxidant activity, antitumor activity against the Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa et al., 2015).
Synthesis and Biological Activity of Pyrazole Derivatives
Another relevant study involved synthesizing compounds structurally similar to this compound. These compounds exhibited analgesic, anti-inflammatory, and antimicrobial activities (Gein et al., 2019).
Synthesis of Bioactive Pyrazolothiazoles
Research on the synthesis of bioactive pyrazolothiazoles, which are structurally related to this compound, showed that these compounds exhibited significant anti-inflammatory activity (Yuvaraj et al., 2014).
Properties
IUPAC Name |
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N5O3S2/c18-11(8-4-13-1-2-14-8)16-12-15-9(6-22-12)10-3-7(5-21-10)17(19)20/h1-6H,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLJOZLRZSIBQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.